molecular formula C4H5BrF4O B1270808 4-Bromo-3,3,4,4-tetrafluorobutan-1-ol CAS No. 234443-21-1

4-Bromo-3,3,4,4-tetrafluorobutan-1-ol

Cat. No. B1270808
CAS RN: 234443-21-1
M. Wt: 224.98 g/mol
InChI Key: RTTCOQHNKANLOS-UHFFFAOYSA-N
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Description

4-Bromo-3,3,4,4-tetrafluorobutan-1-ol is an organic compound with the molecular formula C4H5BrF4O . It is widely used in organic synthesis and can be used as a catalyst, ligand, or intermediate . It has special reactivity and selectivity in certain chemical reactions and can be used to prepare other organic compounds .


Synthesis Analysis

This compound is used for the synthesis of fluorosulfonates, which are used as chemically scaled-up resist materials suitable for microfabrication techniques, particularly for lithography in steps such as the production of semiconductor devices . Enantioenriched tetrafluorinated aryl-C-nucleosides were synthesized in four steps from 1-benzyloxy-4-bromo-3,3,4,4-tetrafluorobutan-2-ol .


Molecular Structure Analysis

The molecular structure of 4-Bromo-3,3,4,4-tetrafluorobutan-1-ol is represented by the InChI code 1S/C4H5BrF4O/c5-4(8,9)3(6,7)1-2-10/h10H,1-2H2 . The compound has a molecular weight of 224.98 g/mol .


Chemical Reactions Analysis

The presence of the tetrafluorinated ethylene group in 4-Bromo-3,3,4,4-tetrafluorobutan-1-ol is compatible with O-phosphorylation of the primary alcohol, as demonstrated by the successful preparation of the tetrafluorinated naphthyl-C-nucleotide .


Physical And Chemical Properties Analysis

4-Bromo-3,3,4,4-tetrafluorobutan-1-ol is a liquid at room temperature . It has a molecular weight of 224.98 g/mol . The compound has a boiling point of 146.2 ℃ at 760 Torr, a density of 1.769 g/mL, and a refractive index of 1.3940 .

Safety And Hazards

The compound is classified as an irritant and light sensitive . It has certain toxicity and needs to be used with caution . Contact with skin, eyes, or clothing entrance into the body may cause irritation and injury . The safety information includes hazard statements H302-H315-H319-H335 and precautionary statements P261-P305+P351+P338 .

Future Directions

Given its use in the synthesis of fluorosulfonates and its role in microfabrication techniques, particularly for lithography in steps such as the production of semiconductor devices , 4-Bromo-3,3,4,4-tetrafluorobutan-1-ol could have significant applications in the field of materials science and technology.

properties

IUPAC Name

4-bromo-3,3,4,4-tetrafluorobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrF4O/c5-4(8,9)3(6,7)1-2-10/h10H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTTCOQHNKANLOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)C(C(F)(F)Br)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90371312
Record name 4-bromo-3,3,4,4-tetrafluorobutan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3,3,4,4-tetrafluorobutan-1-ol

CAS RN

234443-21-1
Record name 4-bromo-3,3,4,4-tetrafluorobutan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

Also, the sulfonic acid salt of formula (1) can be synthesized by starting with 4-bromo-3,3,4,4-tetrafluoro-1-butene which is readily available in the industry, effecting hydroboration with a borane such as 9-borabicyclo[3.3.1]nonane (9-BBN) in a solvent such as n-hexane or tetrahydrofuran by a standard technique, treating the product with an oxidizing agent such as aqueous hydrogen peroxide in the presence of a base such as sodium hydroxide to form 4-bromo-3,3,4,4-tetrafluoro-1-butanol, followed by conversion into a sulfonic acid form and subsequently into a sulfonic acid form.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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